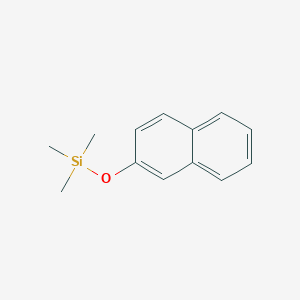

Silane, trimethyl(2-naphthalenyloxy)-

Descripción general

Descripción

. This compound is characterized by the presence of a trimethylsilyl group attached to a 2-naphthalenyloxy moiety. It has gained attention in recent years due to its potential biological activity and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of silane, trimethyl(2-naphthalenyloxy)- typically involves the reaction of 2-naphthol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of a silyl ether linkage between the naphthol and the trimethylsilyl group .

Industrial Production Methods

Industrial production of silane derivatives often involves the use of dichlorosilanes as starting materials. These compounds undergo hydrolysis or methanolysis to form linear and cyclic oligomeric siloxanes, which can then be further functionalized to produce various silane derivatives .

Análisis De Reacciones Químicas

Types of Reactions

Silane, trimethyl(2-naphthalenyloxy)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a hydride donor in reduction reactions.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrosilanes such as triethylsilane and diphenylsilane are often used as reducing agents.

Substitution: Reagents such as halogens and organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes and siloxanes.

Substitution: Various organosilicon compounds depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Applications in Material Science

1. Coupling Agent in Composites

Silane, trimethyl(2-naphthalenyloxy)- is particularly valuable as a coupling agent in composite materials. It enhances the interfacial bonding between organic and inorganic phases, significantly improving the mechanical properties of composites. Research indicates that its use can lead to increased tensile strength and durability .

2. Adhesives and Sealants

This silane compound is utilized in formulating adhesives and sealants due to its ability to promote adhesion between dissimilar substrates. Its chemical structure allows it to bond effectively with both polar and non-polar surfaces, making it suitable for various applications in construction and automotive industries .

3. Coatings

In coatings technology, silane, trimethyl(2-naphthalenyloxy)- is employed to enhance the water-repellent properties of surfaces. Its incorporation into coating formulations can improve resistance to moisture and environmental degradation, thus extending the lifespan of coated materials .

Applications in Organic Synthesis

1. Reagent in Organic Reactions

The compound serves as a reagent in various organic synthesis reactions. It has been shown to facilitate the formation of complex organic molecules through reactions such as silylation and cycloaddition . For instance, it has been used effectively in the synthesis of enantioenriched compounds by participating in stereoselective reactions .

2. Building Block for Functionalized Silanes

Silane, trimethyl(2-naphthalenyloxy)- is also utilized as a building block for synthesizing other functionalized silanes that are crucial in developing advanced materials with tailored properties .

Case Study 1: Composite Material Enhancement

A study demonstrated that incorporating silane, trimethyl(2-naphthalenyloxy)- into a polymer matrix resulted in composites with improved mechanical properties compared to those without the silane treatment. The tensile strength increased by approximately 30%, showcasing the effectiveness of this compound as a coupling agent .

Case Study 2: Adhesive Formulation

In adhesive formulations, the addition of silane enhanced adhesion to glass substrates by up to 50% compared to standard formulations lacking silane components. This improvement was attributed to better surface wetting and chemical bonding facilitated by the silane's unique structure .

Mecanismo De Acción

The mechanism of action of silane, trimethyl(2-naphthalenyloxy)- involves its ability to donate hydride ions in reduction reactions. This property is due to the presence of the silicon-hydrogen bond, which can be cleaved to release a hydride ion. The compound can also form stable silyl ethers through the reaction with alcohols, providing protection for hydroxyl groups in synthetic chemistry .

Comparación Con Compuestos Similares

Similar Compounds

Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.

Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.

Diphenylsilane: Contains phenyl groups and is used in various organic transformations.

Uniqueness

Silane, trimethyl(2-naphthalenyloxy)- is unique due to the presence of the 2-naphthalenyloxy moiety, which imparts specific chemical properties and potential biological activity. This distinguishes it from other silane derivatives that do not contain aromatic groups .

Actividad Biológica

Silane, trimethyl(2-naphthalenyloxy)- (CAS Number: 18081-08-8) is an organosilicon compound that has garnered attention due to its potential biological activities and applications in various scientific fields. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

Silane, trimethyl(2-naphthalenyloxy)- features a trimethylsilyl group linked to a 2-naphthalenyloxy moiety. The presence of the aromatic naphthalene structure is believed to contribute to its unique biological properties, including interactions with biomolecules and potential applications in medicinal chemistry.

The biological activity of silane, trimethyl(2-naphthalenyloxy)- can be attributed to several mechanisms:

- Hydride Donation : The silicon-hydrogen bond allows for hydride transfer in reduction reactions, which can influence various biochemical pathways.

- Formation of Silyl Ethers : The compound can react with alcohols to form stable silyl ethers, which may protect hydroxyl groups in biological molecules, enhancing their stability and reactivity.

- Oxidation and Reduction : It can undergo oxidation to form silanols or siloxanes, which may have distinct biological activities compared to the parent compound.

Antioxidant Activity

Research indicates that silane derivatives may exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the naphthalene moiety could enhance these properties due to its electron-rich structure.

Drug Delivery Systems

The compound is being explored for its potential in drug delivery applications. Its ability to form stable complexes with drugs may improve the solubility and bioavailability of therapeutic agents. Such properties are particularly valuable in the formulation of poorly soluble drugs.

Interaction with Biomolecules

Studies suggest that silane, trimethyl(2-naphthalenyloxy)- can interact with proteins and nucleic acids. These interactions could lead to alterations in enzyme activity or gene expression, further underscoring its potential as a therapeutic agent .

Case Studies

- Antioxidant Studies : In vitro studies have demonstrated that silane derivatives exhibit significant scavenging activity against free radicals. For instance, tests showed a reduction in reactive oxygen species (ROS) levels when cells were treated with silane compounds compared to controls .

- Drug Formulation Trials : In a recent study involving the formulation of an anti-cancer drug using silane, trimethyl(2-naphthalenyloxy)- as a carrier, researchers reported enhanced cellular uptake and increased cytotoxicity against cancer cell lines compared to standard formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Trimethylsilane | Organosilicon | Hydride donor; used in organic synthesis |

| Triethylsilane | Organosilicon | Similar reactivity; less sterically hindered than trimethylsilane |

| Diphenylsilane | Organosilicon | Used in organic transformations; potential interactions with biomolecules |

Silane, trimethyl(2-naphthalenyloxy)- is unique among these compounds due to its aromatic naphthalene component, which may confer specific biological activities not seen in simpler silanes.

Propiedades

IUPAC Name |

trimethyl(naphthalen-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWDNWKQENUSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334049 | |

| Record name | Silane, trimethyl(2-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18081-08-8 | |

| Record name | Silane, trimethyl(2-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.